

Application Notes and Protocols for Studying SASS6 Function Using Animal Models

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Introduction

Spindle Assembly Abnormal 6 (SASS6) is a highly conserved protein that is fundamental to the formation of centrioles, the core components of the centrosome. SASS6 forms the central "cartwheel" structure that establishes the nine-fold symmetry of a new centriole, acting as a scaffold for its assembly.[1][2] Given its critical role in cell division, defects in SASS6 function are associated with severe developmental disorders, such as autosomal recessive primary microcephaly, and have implications in cancer biology.[2][3] Animal models are indispensable tools for dissecting the in vivo functions of SASS6, understanding disease mechanisms, and exploring potential therapeutic interventions. This document provides detailed application notes on various animal models and protocols for their experimental use.

Application Notes: Animal Models for SASS6 Functional Analysis

This section details the established animal models for studying SASS6, including key findings and quantitative data derived from these systems.

Mouse (*Mus musculus*) Model

The mouse model has been instrumental in revealing the essential role of SASS6 in mammalian development. CRISPR/Cas9-mediated knockouts have been created to study the loss-of-function phenotypes.^{[1][4]}

Key Findings:

- **Embryonic Lethality:** Homozygous mutation of *Sass6* leads to embryonic arrest around mid-gestation (E9.5).^{[1][5][6]} These mutant embryos fail to develop somites or undergo embryonic turning.^{[1][5]}
- **Centriole Formation Failure:** *Sass6*-mutant embryos exhibit a near-complete absence of centrioles, confirming its essential role in centriole formation in vivo.^{[1][5][6]}
- **Activation of Mitotic Surveillance Pathway:** The loss of SASS6 and subsequent centriole failure activates the 53BP1-USP28-p53-dependent mitotic surveillance pathway, leading to widespread cell death and developmental arrest.^{[1][5]} This phenotype can be partially rescued by the simultaneous knockout of *Trp53*, *Trp53bp1*, or *Usp28*.^{[1][5]}
- **Differential Requirement in mESCs:** In contrast to embryos, mouse embryonic stem cells (mESCs) lacking SASS6 can still form centrioles, although these are often structurally defective and cannot template cilia.^{[1][6]} This suggests the existence of a SASS6-independent centriole assembly pathway in pluripotent stem cells, which is dependent on the master kinase PLK4.^{[5][6]}

Quantitative Data Summary: Mouse Models

Model/Genotype	Phenotype	Quantitative Observation	Reference
Sass6em4/em4 (Hypomorph)	Embryonic Arrest	Arrests development at ~E9.5.	[1][5]
Centriole Presence (E9.0)	6% of cells have CETN2-eGFP positive centrioles (vs. 98% in WT).	[5]	
Mitotic Poles with Centrioles	11% of mitotic poles contain rare, single centrioles.	[5]	
Sass6em5/em5 (Null)	Embryonic Arrest	Arrests development at ~E9.5, resembling the em4 allele.	[1][5]
Centriole Presence (E9.0)	2% of cells have CETN2-eGFP positive centrioles (vs. 98% in WT).	[5]	
Mitotic Poles with Centrioles	No centrioles detected in mitotic poles.	[5]	
Sass6em4/em4Trp53-/-	Rescue of Embryonic Arrest	Embryo size and morphology are partially restored at E9.5.	[1][5]
Sass6-/- mESCs	Centriole Integrity	Can form centrioles, but they are structurally defective.	[1][6]

Caenorhabditis elegans Model

The nematode *C. elegans* is a powerful model for studying the effects of specific mutations due to its genetic tractability and conserved core cellular pathways.[7][8] It has been used to model

a human primary microcephaly-associated missense mutation, SASS6(I62T), which corresponds to SAS-6(L69T) in the worm.[\[3\]](#)[\[7\]](#)[\[9\]](#)

Key Findings:

- Mild Centrosome Duplication Defects:** The sas-6(L69T) mutation on its own does not cause significant embryonic lethality.[\[8\]](#) However, in a sensitized genetic background with reduced levels of ZYG-1 (the worm ortholog of PLK4), this mutation leads to an increased failure of centrosome duplication.[\[3\]](#)[\[8\]](#)
- Ciliogenesis and Morphogenesis Defects:** Worms with the sas-6(L69T) mutation exhibit defects in sensory neurons, including shortened phasmid cilia, abnormal cilia morphology, and shorter dendrites.[\[3\]](#)[\[9\]](#) These structural defects result in functional consequences, such as impaired chemotaxis.[\[3\]](#)[\[9\]](#)

Quantitative Data Summary: C. elegans Model

Genotype	Phenotype	Quantitative Observation	Reference
sas-6(L69T)	Embryonic Viability	No significant effect on embryonic viability in a wild-type background.	[8]
zyg-1(it25); sas-6(L69T)	Centrosome Duplication Failure	Increased failure of centrosome duplication compared to zyg-1(it25) alone.	[3] [8]
sas-6(L69T)	Cilia Length	Shortened phasmid cilia.	[3] [9]
sas-6(L69T)	Chemotaxis	Demonstrates chemotaxis defects.	[3]

Drosophila melanogaster (Fruit Fly) Model

Drosophila provides an excellent in vivo system for studying centriole assembly through genetic manipulation, including overexpression studies.

Key Findings:

- **Self-Assembly Model:** Co-overexpression of Sas-6 and Ana2 (the fly homolog of STIL) leads to the formation of "Sas-6 and Ana2 Particles" (SAPs).[\[10\]](#)[\[11\]](#) These macromolecular structures resemble the central cartwheel and serve as a model to probe the requirements of centriole and centrosome assembly.[\[10\]](#)
- **Hierarchical Assembly:** The formation of SAPs is critically dependent on Sas-4 (the fly homolog of CPAP) but, interestingly, not on the kinase Plk4, which is normally the master regulator of centriole duplication.[\[10\]](#) This model helps to dissect the hierarchical protein interactions required for building a centriole.[\[10\]](#)[\[11\]](#)
- **Functional Consequences of Loss:** Disruption of Sas-6 in flies results in a lack of centrioles, leading to defects in coordination (due to loss of cilia in sensory neurons) and reduced fertility.[\[12\]](#)

Zebrafish (*Danio rerio*) Model

The zebrafish model, with its external fertilization and transparent embryos, is ideal for studying early developmental processes.[\[13\]](#) The cellular atoll (*cea*) mutant was identified as encoding the zebrafish Sas-6 ortholog.[\[14\]](#)[\[15\]](#)

Key Findings:

- **Maternal and Paternal Effects:** The *cea/sas-6* gene shows both maternal and paternal effects.[\[14\]](#) A maternal-effect mutation leads to defects in centrosome duplication starting from the second cell cycle.[\[14\]](#)
- **Role in First Cleavage:** A paternal contribution of Sas-6 is required for the first embryonic cell division.[\[14\]](#) When the sperm carries a mutant *cea/sas-6* allele, the first cell division is arrested.[\[14\]](#)
- **Whole Genome Duplication:** The one-cycle delay in the first cell division caused by the paternal mutation, while DNA synthesis continues, leads to whole-genome duplication,

providing a model for studying the origins of polyploidy.[14]

Experimental Protocols

Protocol 1: Generation of Sass6 Knockout Mice using CRISPR/Cas9

This protocol is adapted from methodologies used to create Sass6 mutant mice.[1][4]

1. Design and Preparation: a. Design single guide RNAs (sgRNAs) targeting an early exon of the Sass6 gene (e.g., exon 4 or 5).[1][5] Ensure the target site will induce a frameshift mutation upon non-homologous end joining (NHEJ) repair, leading to a premature stop codon. b. Synthesize the sgRNAs and obtain purified Cas9 protein or mRNA. c. Prepare a donor template if creating a conditional allele with loxP sites.
2. Zygote Microinjection/Electroporation: a. Harvest fertilized zygotes from superovulated female mice. b. Microinject the sgRNA and Cas9 protein/mRNA mixture into the pronucleus of the zygotes.[4] Alternatively, use electroporation to deliver the CRISPR/Cas9 components. c. Culture the injected zygotes overnight to the two-cell stage.
3. Embryo Transfer: a. Transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate female mice. b. Allow the pregnancies to proceed to term.
4. Genotyping and Screening: a. After birth, collect tail biopsies from the resulting pups (F0 generation) at ~10-14 days of age. b. Extract genomic DNA from the biopsies. c. Use PCR with primers flanking the targeted region to amplify the Sass6 locus. d. Sequence the PCR products to identify founders carrying the desired indel mutations. e. Breed the founder mice with wild-type mice to establish germline transmission and generate heterozygous F1 animals.

Protocol 2: Generation of Sass6 Knockout mESCs

This protocol describes the generation of a complete Sass6 null allele in mouse embryonic stem cells (mESCs).[5]

1. Vector Construction: a. Design a pair of sgRNAs that flank the entire open reading frame (ORF) of the Sass6 gene. b. Clone both sgRNAs into a suitable vector that also expresses Cas9 and a selection marker, such as puromycin resistance (e.g., a modified pX330 vector).[5]

2. mESC Transfection: a. Culture wild-type mESCs in standard pluripotent conditions. b. Transfect the mESCs in suspension with the vector containing the pair of sgRNAs using a lipid-based transfection reagent like Lipofectamine 3000.[\[5\]](#)
3. Selection and Colony Picking: a. 24 hours post-transfection, begin selection by adding puromycin (e.g., 2 µg/ml) to the culture medium.[\[5\]](#) b. Continue selection for 48 hours. c. Remove the puromycin and allow the cells to recover for approximately 5 days until individual colonies are visible. d. Manually pick individual colonies and expand them in separate wells.
4. Screening and Validation: a. Screen the expanded clones for the deletion of the Sass6 locus by PCR using primers outside the targeted deletion region. b. Confirm the absence of Sass6 mRNA using RT-PCR.[\[16\]](#) c. Confirm the absence of SAS-6 protein by Western blotting and immunofluorescence analysis.[\[16\]](#)

Protocol 3: Immunofluorescence Staining for Centrioles in Mouse Embryos

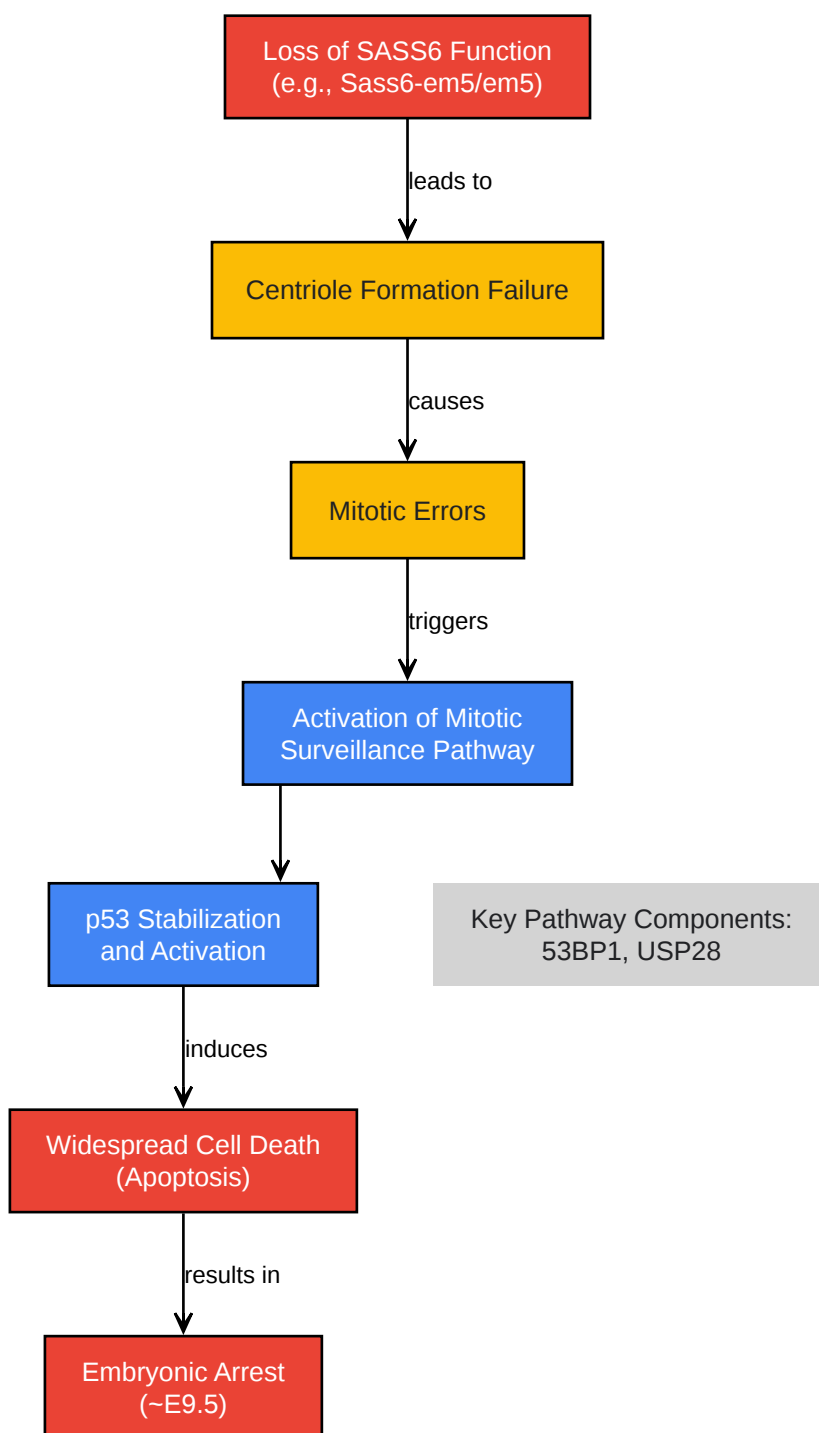
This protocol allows for the visualization and quantification of centrioles in mouse embryo sections.[\[1\]](#)[\[5\]](#)

1. Embryo Collection and Fixation: a. Dissect embryos at the desired stage (e.g., E9.0) in cold PBS. b. Fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C. c. Wash the embryos in PBS and then cryoprotect them by incubating in a 30% sucrose solution in PBS at 4°C until they sink.
2. Sectioning: a. Embed the cryoprotected embryos in Optimal Cutting Temperature (OCT) compound. b. Freeze the blocks and cut sections (e.g., 10-12 µm thick) using a cryostat. c. Mount the sections on charged glass slides.
3. Immunostaining: a. Air dry the slides and wash with PBS to remove OCT. b. Permeabilize the sections with 0.5% Triton X-100 in PBS for 10 minutes. c. Block with a blocking buffer (e.g., 5% normal donkey serum, 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature. d. Incubate with primary antibodies overnight at 4°C. Use antibodies against centrosomal markers like Gamma-tubulin (TUBG) to mark the centrosome and SAS-6 to detect the protein itself.[\[1\]](#)[\[5\]](#) For centriole visualization, use a line like Cetn2-eGFP or stain for centrin.[\[5\]](#) e. Wash the slides three times with PBS. f. Incubate with appropriate Alexa Fluor-conjugated secondary

antibodies for 1 hour at room temperature in the dark. g. Counterstain with DAPI to visualize nuclei. h. Wash three times with PBS and mount with an anti-fade mounting medium.

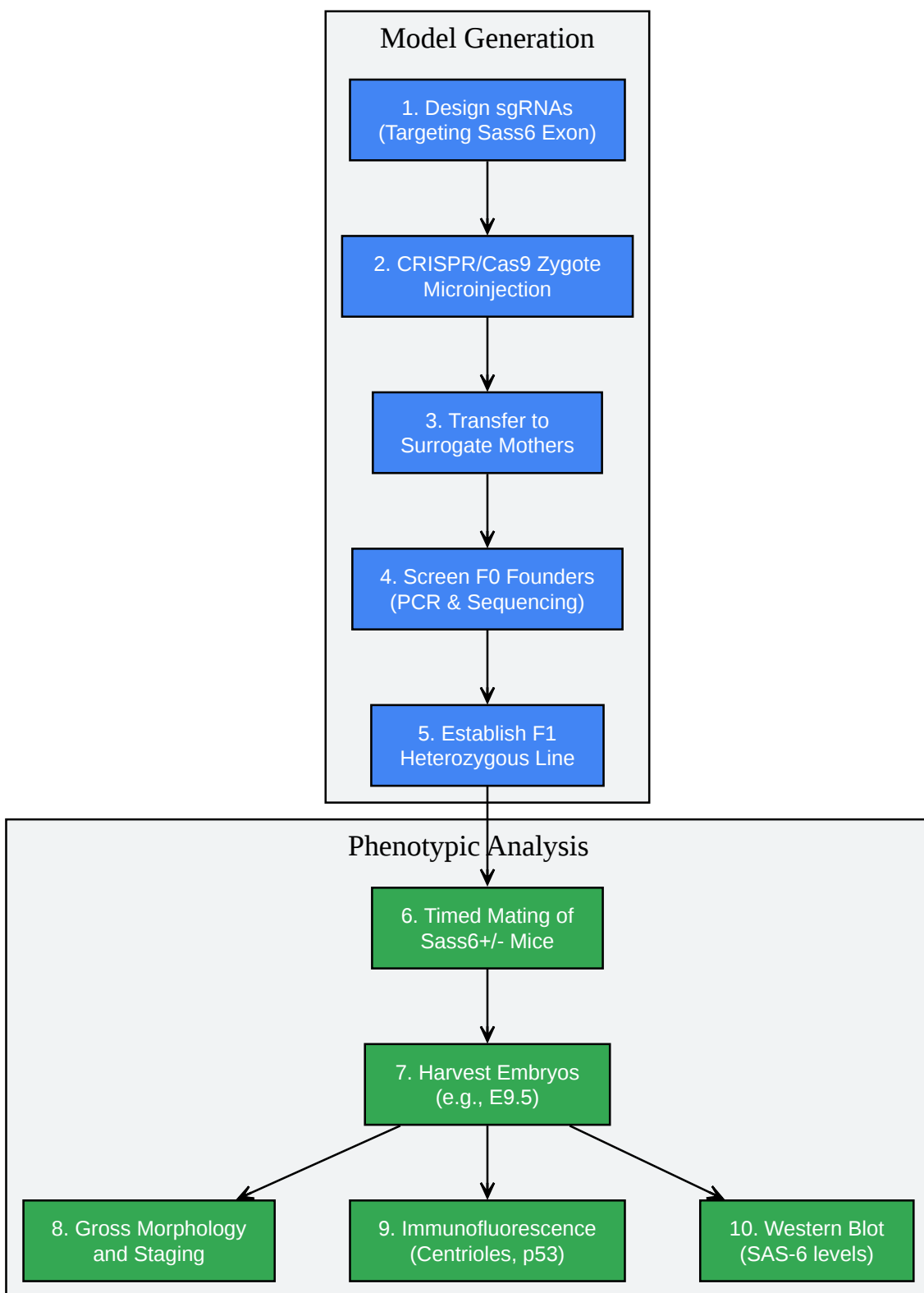
4. Imaging and Analysis: a. Image the sections using a confocal microscope. b. Quantify the number of cells with positive centrosomal/centriolar signals (e.g., co-localization of TUBG and CETN2-eGFP) in different genotypes.[5]

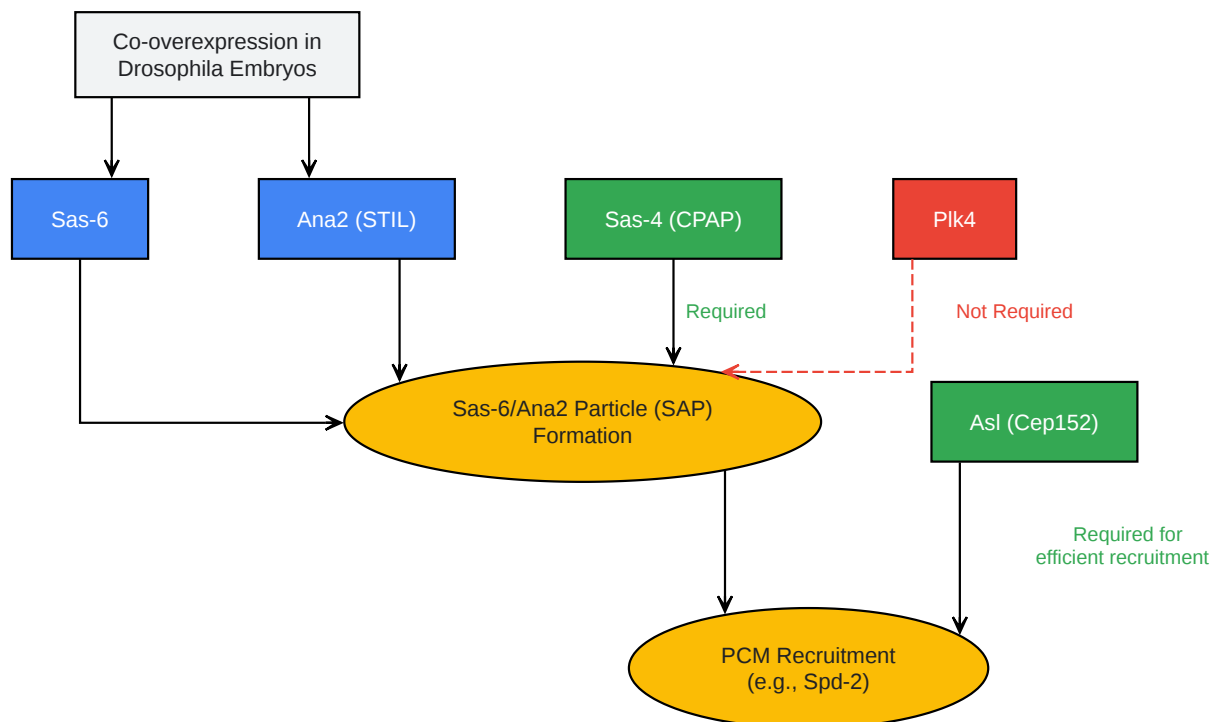
Visualizations: Pathways and Workflows



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SASS6-dependent mitotic surveillance pathway in mouse embryos.





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